![molecular formula C11H13F3N2O2S B1517503 4-[2-Amino-4-(Trifluormethyl)phenyl]-1λ<sup>6</sup>-Thiomorpholin-1,1-dion CAS No. 861881-11-0](/img/structure/B1517503.png)
4-[2-Amino-4-(Trifluormethyl)phenyl]-1λ6-Thiomorpholin-1,1-dion
Übersicht
Beschreibung
The compound “4-[2-Amino-4-(trifluoromethyl)phenyl]-1lambda6-thiomorpholine-1,1-dione” is a complex organic molecule. It contains an amino group (-NH2), a trifluoromethyl group (-CF3), a phenyl ring (a cyclic group of six carbon atoms, often represented as -C6H5), and a thiomorpholine dione group (a six-membered ring containing sulfur and two carbonyl groups). The presence of these functional groups suggests that this compound may have interesting chemical properties and potential applications .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the amino group might participate in acid-base reactions, the trifluoromethyl group could be involved in electrophilic aromatic substitution reactions, and the carbonyl groups in the thiomorpholine ring might undergo nucleophilic addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of polar functional groups like the amino and carbonyl groups might make it somewhat soluble in water .Wissenschaftliche Forschungsanwendungen
Krebsmedikamentenforschung
Aufgrund seiner strukturellen Ähnlichkeit zu anderen Trifluormethylphenylverbindungen könnte es als Kinaseinhibitor dienen, ein validiertes Ziel für die Entwicklung von Krebsmedikamenten .
Kinase-inhibitorische Aktivität
Die Verbindung könnte an der Gestaltung und Synthese von Derivaten für kinaseinhibitorische Aktivität beteiligt sein, einem wichtigen Aspekt bei der Behandlung verschiedener Krebsarten .
Polymersynthese
Es könnte ein Vorläufer bei der Synthese von fluorierten Polyimiden sein, die aufgrund ihrer thermischen Stabilität und elektrischen Eigenschaften wertvolle Materialien sind .
Materialwissenschaft
Diese Verbindung kann verwendet werden, um neuartige fluorierte Diaminmonomere zur Entwicklung organsolubler und hellfarbiger fluorierter Polyimide zu entwickeln .
Nucleophile Substitutionsreaktionen
Es könnte an nucleophilen Substitutionsreaktionen teilnehmen, um neue Monomere für fortschrittliche Materialanwendungen zu produzieren .
Wirkmechanismus
- VEGFR-2 is a receptor tyrosine kinase involved in angiogenesis, cell proliferation, and vascular permeability .
- Downstream effects involve decreased endothelial cell proliferation, migration, and survival, ultimately impacting tumor growth and angiogenesis .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
- Information on absorption is not available. No data on volume of distribution or protein binding. Metabolic pathways remain unspecified. The route of elimination is not documented. No specific half-life data for this compound .
Result of Action
Action Environment
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(1,1-dioxo-1,4-thiazinan-4-yl)-5-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O2S/c12-11(13,14)8-1-2-10(9(15)7-8)16-3-5-19(17,18)6-4-16/h1-2,7H,3-6,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAJGKCZNYWUQJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1C2=C(C=C(C=C2)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



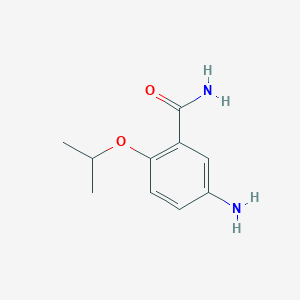

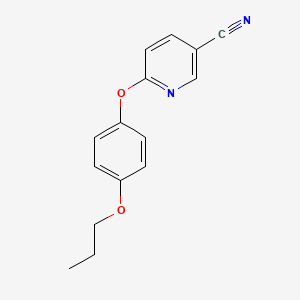
![7-Bromo[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1517427.png)
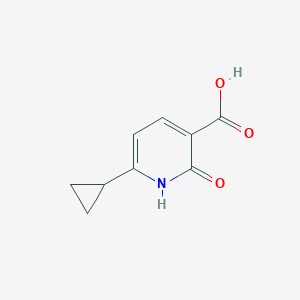
![6-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1517429.png)
![4-[(2-Bromobenzyl)oxy]-2-[(2-bromophenoxy)methyl]benzaldehyde](/img/structure/B1517430.png)

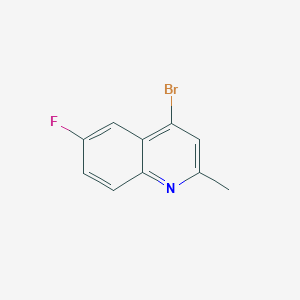

![Acetamide, 2-chloro-N-[3-(phenylmethoxy)phenyl]-](/img/structure/B1517438.png)
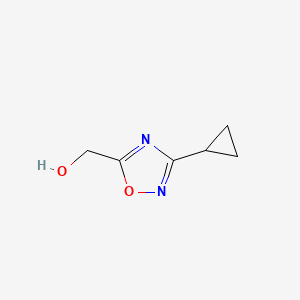

![3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B1517442.png)